molecular formula C21H34N4O2 B7178643 N-(4-ethoxyphenyl)-2-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]propanamide

N-(4-ethoxyphenyl)-2-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]propanamide

Cat. No.: B7178643
M. Wt: 374.5 g/mol
InChI Key: KWNPBWCJZDORSV-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes an ethoxyphenyl group, a piperidinyl group, and a piperazinyl group

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N4O2/c1-4-27-20-9-7-18(8-10-20)22-21(26)17(2)24-12-14-25(15-13-24)19-6-5-11-23(3)16-19/h7-10,17,19H,4-6,11-16H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNPBWCJZDORSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(C)N2CCN(CC2)C3CCCN(C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Formation of the Piperazinyl Intermediate: This step involves the reaction of 1-methylpiperidine with piperazine under controlled conditions to form the piperazinyl intermediate.

    Ethoxyphenyl Group Introduction: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the piperazinyl intermediate.

    Amide Bond Formation: The final step involves the formation of the amide bond by reacting the ethoxyphenyl-piperazinyl intermediate with a suitable acylating agent, such as propanoyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring or the piperazinyl moiety are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic and piperazinyl compounds.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand in receptor studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperazinyl and piperidinyl groups play a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction cascades and metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-1-methylpiperidin-4-amine
  • N-(4-propoxyphenyl)-2-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]propanamide

Uniqueness

N-(4-ethoxyphenyl)-2-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and therapeutic potential, making it a valuable compound for further research and development.

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